Diphenyliodonium hexafluorophosphate
Overview
Description
Diphenyliodonium hexafluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H10F6IP and its molecular weight is 426.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Thermal Decomposition
Diphenyliodonium hexafluorophosphate, along with diphenyliodonium tetrafluoroborate, generates hydrogen fluoride upon pyrolysis. This leads to the formation of Lewis acids like boron trifluoride and phosphorus pentafluoride. The decomposition results in various organic products, indicating its utility in high-temperature processes (McEwen & DeMassa, 1996).
2. Dental Applications
This compound improves the mechanical properties and bond strength of resin cements to dentin. This has implications in dental procedures, particularly for the use of glass-fiber posts in bovine roots (Lopes et al., 2013).
3. Photoimaging
The compound is efficient in dye-sensitized systems, notably in photoimaging studies. It catalyzes cross-reactions in certain resin combinations, offering potential applications in printing and imaging technologies (Gao & Yang, 2000).
4. Photopolymerization Initiator
This compound acts as a photoinitiator in the polymerization of various monomers. It shows effectiveness when used with quinoline Schiff-base ligands under long-wavelength UV light (Temel et al., 2020).
Safety and Hazards
Diphenyliodonium hexafluorophosphate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Diphenyliodonium hexafluorophosphate plays a significant role in biochemical reactions, primarily as a photoinitiator and photoacid generator. It interacts with various enzymes, proteins, and biomolecules. For instance, it acts as a catalyst in the photochemical polymerization of monomers, interacting with sensitizers like camphorquinone and 1-phenyl-1,2-propanedione . These interactions enhance the degree of conversion and improve the physical properties of the resulting polymers .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect the physical and chemical properties of dental adhesive resins, enhancing their degree of conversion and mechanical properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through photoinitiation. Upon exposure to light, it generates reactive species that initiate polymerization reactions . This involves binding interactions with sensitizers and other biomolecules, leading to enzyme activation and changes in gene expression . The compound’s ability to generate photoacids also contributes to its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under dark conditions but degrades upon prolonged exposure to light . This degradation can influence its long-term effects on cellular function, with potential implications for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance the properties of dental resins without significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . Understanding the dosage thresholds is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways related to photoinitiation and polymerization. It interacts with enzymes and cofactors that facilitate the generation of reactive species necessary for these processes . These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes.
Properties
IUPAC Name |
diphenyliodanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRLRJACJENEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886252 | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58109-40-3 | |
Record name | Diphenyliodonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of diphenyliodonium hexafluorophosphate in photopolymerization?
A1: this compound acts as a photoinitiator in cationic polymerization. Upon light irradiation, it undergoes photolysis, generating a phenyl radical and a diphenyliodine radical cation [, ]. This radical cation can further react with electron-rich species like amines or vinyl ethers, forming initiating radicals and cations that trigger polymerization [, , , ].
Q2: How does the presence of this compound affect the degree of conversion in light-curing composite resins?
A2: Studies demonstrate that incorporating this compound enhances the degree of conversion (DC) in light-curing composite resins []. This improvement stems from its ability to generate a higher concentration of initiating species upon light activation, leading to a more thorough polymerization of the resin components.
Q3: How does the structure of the diaryliodonium salt influence its effectiveness as a photoinitiator?
A3: Research suggests that modifying the aryl groups in diaryliodonium salts can impact their photoinitiating capabilities []. For instance, bis(p-tolyl) iodonium hexafluorophosphate exhibits better performance than this compound in improving photosensitivity and solubility within the photoinitiator system [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is (C6H5)2IPF6. Its molecular weight is 442.09 g/mol.
Q5: Is this compound compatible with different monomer systems?
A5: this compound demonstrates compatibility with a range of monomer systems, including (meth)acrylates, epoxides, and vinyl ethers [, , , ]. Its versatility stems from its ability to generate initiating species suitable for both radical and cationic polymerization mechanisms.
Q6: Can you elaborate on the stability of this compound in different formulations?
A6: The stability of this compound can be influenced by various factors, including the presence of water, amines, and exposure to light. Formulation strategies often involve minimizing contact with these factors to preserve its efficacy [, , ].
Q7: How does this compound contribute to the photopolymerization of epoxy resins?
A7: this compound acts as a photoacid generator upon light irradiation []. The generated protons (H+) catalyze the ring-opening polymerization of epoxides, resulting in the formation of cross-linked polymer networks [].
Q8: What is the role of this compound in photopolymerizable dental adhesives?
A8: this compound, in conjunction with photoinitiators like camphorquinone and amines, enhances the polymerization of acidic, aqueous dental adhesives, improving their mechanical properties and bonding strength [].
Q9: Has computational chemistry been employed to study the mechanism of this compound in photopolymerization?
A9: Yes, computational studies using Density Functional Theory (DFT) have been employed to investigate the formation and reactivity of carbene-boryl radicals, which are relevant to the initiation mechanism of this compound [].
Q10: How do structural modifications of the photoinitiator system affect the efficiency of photopolymerization?
A10: Studies on related compounds like erythrosine B derivatives show that structural modifications can influence their photoinitiating activity and the properties of the resulting cured films [].
Q11: Are there strategies to improve the stability or solubility of this compound in formulations?
A11: Research suggests that careful selection of solvents and additives, as well as controlling exposure to light and moisture, can contribute to improved stability and solubility [, , ].
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